molecular formula C19H16ClNO2S2 B3005808 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide CAS No. 477857-98-0

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

Cat. No.: B3005808
CAS No.: 477857-98-0
M. Wt: 389.91
InChI Key: UBDSFXXKZYMGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a thiophene-based carboxamide derivative characterized by a 4-chlorophenyl substituent at the 3-position, a methylsulfanyl group at the 5-position, and a 4-methoxyphenyl carboxamide group.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylsulfanylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c1-23-15-9-7-14(8-10-15)21-19(22)18-16(11-17(24-2)25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDSFXXKZYMGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(S2)SC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is structurally related to other bioactive molecules, such as Combretastatin A-4 (CA-4), which is known for its anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN2O2S
  • Molecular Weight : 334.83 g/mol

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, a study focusing on similar compounds reported that specific derivatives showed promising results against Hep3B cancer cell lines with IC50 values of 5.46 µM and 12.58 µM, indicating effective cytotoxicity . The mechanism underlying this activity involves the disruption of microtubule dynamics, akin to the action of CA-4.

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism
2bHep3B5.46Microtubule disruption
2eHep3B12.58Microtubule disruption

The anticancer mechanism of this compound appears to involve:

  • Microtubule Inhibition : Similar to colchicine and CA-4, it binds to the tubulin-colchicine-binding pocket, leading to cell cycle arrest and apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that these compounds induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Case Studies

  • Study on Hep3B Cells : A comparative analysis was conducted on several thiophene derivatives, including our compound, showing that they effectively inhibited spheroid formation in Hep3B cells. This suggests a strong potential for inducing apoptosis through microtubule stabilization .
  • Cytotoxicity in Melanoma Cells : Another study evaluated the cytotoxic effects of related compounds on melanoma cells (VMM917). The results indicated a selective cytotoxic effect with significant inhibition of melanin production, suggesting a potential application in melanoma therapy .

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds similar to 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide exhibit significant antimicrobial and antitumor activities. The presence of the thiophene moiety is crucial as it enhances biological activity through mechanisms such as inhibition of specific enzymes or interaction with cellular receptors.

  • Anticancer Activity : Studies have shown that derivatives of thiophene-based carboxamides can inhibit cancer cell proliferation. For instance, analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects attributed to their ability to induce apoptosis and inhibit cell cycle progression .
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Research suggests that the chlorophenyl and methoxyphenyl groups contribute to enhanced activity against a range of bacterial strains, making it a candidate for developing new antibiotics .

Case Studies

  • Inhibition of Cancer Cell Lines : A study published in a peer-reviewed journal reported that a related thiophene carboxamide exhibited IC50 values in the micromolar range against breast cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins, leading to increased apoptosis .
  • Antimicrobial Screening : Another investigation assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiophene ring structure could optimize antimicrobial potency, suggesting a pathway for drug development .

Applications in Polymer Chemistry

The unique structural features of this compound allow it to be utilized as a building block in polymer synthesis. Its ability to participate in radical polymerization reactions makes it valuable for creating advanced materials with tailored properties.

  • Conductive Polymers : Research has explored the incorporation of this compound into conductive polymer matrices, enhancing electrical conductivity due to its electron-rich thiophene units. Such materials are promising for applications in organic electronics and sensors .

Case Studies

  • Synthesis of Conductive Polymers : A recent study demonstrated the successful incorporation of thiophene derivatives into poly(3-hexylthiophene) (P3HT), resulting in improved charge transport properties. This advancement is significant for organic photovoltaic applications .
  • Nanocomposite Materials : Another research effort focused on blending this compound with carbon nanotubes to create nanocomposites with enhanced mechanical and electrical properties, suitable for use in flexible electronic devices .

Biochemical Assays

The compound has been utilized in various biochemical assays aimed at understanding enzyme interactions and metabolic pathways.

  • Enzyme Inhibition Studies : Preliminary studies indicate that this compound can inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic applications in metabolic disorders .

Case Studies

  • Metabolic Pathway Analysis : Research involving this compound has revealed its potential role as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism and detoxification processes .
  • Cell Signaling Pathways : Investigations into its effects on cellular signaling pathways have shown that it can modulate pathways related to inflammation and cellular stress responses, indicating potential therapeutic uses in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the thiophene core and carboxamide moiety, which critically influence biological activity and physicochemical properties.

Compound Name / ID Substituents Key Structural Differences Biological Activity Reference
Target Compound 3: 4-ClPh; 5: SCH₃; N: 4-MeOPh Baseline To be determined
N-(4-Phenoxyphenyl) analog N: 4-phenoxyphenyl Phenoxy vs. methoxy group Unknown (commercial availability noted)
N-Allyl analog N: prop-2-en-1-yl Allyl vs. aryl carboxamide Unknown (synthesis reported)
5-Nitrothiophene-2-carboxamide () 5: NO₂; N: thiazol-2-yl Nitro group and thiazole ring Narrow-spectrum antibacterial (42–99% purity)
Ethyl 5-(4-ClPh)-3-sulfonamide (4b) 3: sulfonamide; ethyl ester Sulfonamide and ester groups Anticancer (comparable to doxorubicin)

Key Observations :

  • 4-Methoxyphenyl in the carboxamide moiety likely increases solubility relative to phenoxyphenyl or non-polar substituents .
Anticancer Activity
  • Compounds with 4-chlorophenyl and heterocyclic appendages (e.g., pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine in 19b) exhibit potent anticancer activity, surpassing doxorubicin in some cases .
  • Sulfonamide derivatives (e.g., 4b) show moderate growth inhibition, suggesting that the target compound’s methylsulfanyl group may offer a unique mechanism of action .
Antibacterial Activity
  • Nitrothiophene-carboxamides () demonstrate antibacterial efficacy, with purity impacting potency (99.05% purity correlates with higher activity) . The target compound’s lack of a nitro group may limit direct antibacterial effects but could reduce toxicity.
Physicochemical Data
  • Purity : High-purity analogs (e.g., 99.05% in ) correlate with efficacy, emphasizing the need for rigorous purification .
  • Solubility: Methoxyphenyl groups enhance water solubility compared to phenoxyphenyl or alkyl substituents .

Computational and Docking Studies

Flexibility in receptor binding sites (e.g., HIV protease) suggests that the methylsulfanyl group may engage in hydrophobic interactions, warranting further computational analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.